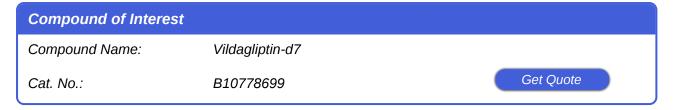


# A Technical Guide to Vildagliptin-d7: Certificate of Analysis and Quality Specifications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and quality specifications for **Vildagliptin-d7**. **Vildagliptin-d7** serves as a critical internal standard for the accurate quantification of Vildagliptin in various biological matrices and pharmaceutical formulations, primarily by gas chromatography (GC) or liquid chromatographymass spectrometry (LC-MS)[1]. Ensuring the identity, purity, and stability of this deuterated analog is paramount for generating reliable and reproducible data in preclinical and clinical research.

### Vildagliptin-d7: Certificate of Analysis Data

A Certificate of Analysis for **Vildagliptin-d7** provides essential information regarding its identity, purity, and physicochemical properties. The data presented below is a summary of typical values found across various suppliers.

### **Physicochemical Properties**

This table summarizes the fundamental chemical and physical characteristics of **Vildagliptin-d7**.



Parameter	Specification	Reference
Chemical Name	(2S)-1-[2-[(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine-2,3,3,4,4,5,5-d7-carbonitrile	[1][2]
CAS Number	1133208-42-0	[1][3][4]
Molecular Formula	C17H18D7N3O2	[1][3]
Molecular Weight	310.4 g/mol	[1][3]
Appearance	White to off-white solid	[5][6]
Solubility	DMF: 20 mg/ml; DMSO: 15 mg/ml; Ethanol: 15 mg/ml; PBS (pH 7.2): 10 mg/ml	[1]
Storage Conditions	-20°C for long-term storage	[3]

### **Analytical Data**

This table outlines the results from specific analytical tests performed to confirm the quality of a batch of **Vildagliptin-d7**.

Test	Specification	Reference
Purity (HPLC)	>95% - 99.3%	[2][3]
Isotopic Enrichment	≥99% deuterated forms (d1-d7)	[1][2]
Mass Spectrum	MH+: 311.3 (Consistent with structure)	[2]
<sup>1</sup> H-NMR	Consistent with structure	[7]
Infrared (IR) Spectrum	Conforms to reference spectrum	[2]
Optical Rotation	[α] <sup>D</sup> = -86.9°	[2]



### **Quality Specifications and Control**

The quality specifications for **Vildagliptin-d7** are based on guidelines from the International Council for Harmonisation (ICH) and pharmacopeias like the United States Pharmacopeia (USP).[8] These tests ensure that the material is suitable for its intended use in quantitative analysis. The active substance specification generally includes tests for appearance, solubility, identity, assay, and purity.[5]

Parameter	Method	Acceptance Criteria
Identity	IR, <sup>1</sup> H-NMR, MS	Spectrum conforms to the reference standard.
Assay/Purity	RP-HPLC	≥95%
Enantiomeric Purity	Chiral HPLC	Specification for the (S)-isomer is established.[5]
Related Substances	HPLC, LC-MS	Impurities are controlled based on ICH guidelines.[5]
Residual Solvents	GC	Within ICH-specified limits.
Water Content	Karl Fischer (KF)	Report value.

### **Key Experimental Protocols**

Detailed methodologies are crucial for the accurate assessment of **Vildagliptin-d7**. The following sections describe typical protocols for the most important analytical tests.

## Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity

This method is widely used to determine the purity of Vildagliptin and its deuterated analog.

- Instrumentation: Waters HPLC system with a UV detector.
- Column: Altima C18 (150 mm x 4.6 mm, 5 μm particle size).[9]



• Mobile Phase: A 50:50 (v/v) mixture of a phosphate buffer (pH 7.0) and acetonitrile.

Flow Rate: 1.0 mL/min.[10]

Injection Volume: 10-20 μL.[11]

Detection: UV at 210 nm.[9]

 Sample Preparation: A stock solution of 1 mg/mL is prepared by dissolving the sample in the mobile phase, followed by sonication. This is further diluted to the working concentration (e.g., 40 μg/mL).

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

**Vildagliptin-d7** is primarily used as an internal standard in LC-MS/MS assays to quantify Vildagliptin. The stable isotope label ensures that it co-elutes and has nearly identical ionization efficiency as the unlabeled analyte, correcting for variations in sample preparation and instrument response.

- Instrumentation: HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[12]
- Column: A suitable C18 column.[10]
- Mobile Phase: Typically a gradient elution using a mixture of buffer (e.g., ammonium formate) and an organic solvent like methanol or acetonitrile.[12]
- Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.[12]
- MRM Transitions:
  - Vildagliptin: m/z 304.2 → 154.2[13]
  - Vildagliptin-d7: m/z 311.1 → 161.2[13]
- Sample Preparation: Protein precipitation or liquid-liquid extraction is commonly used to extract the analyte and internal standard from biological matrices like plasma or serum.



### Infrared (IR) Spectroscopy for Identity

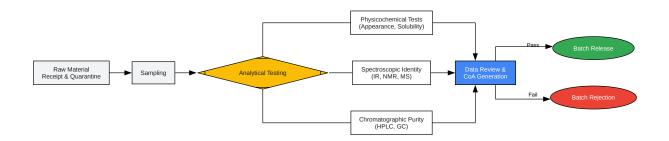
IR spectroscopy is a fundamental technique for confirming the chemical identity of a substance by identifying its functional groups.

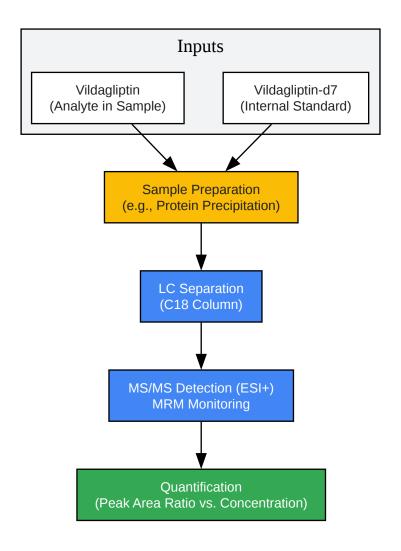
- Methodology: The IR spectrum is typically obtained using potassium bromide (KBr) tablets containing the sample.
- Characteristic Absorption Bands (for Vildagliptin):
  - 3294 cm<sup>-1</sup>: -O-H and -N-H stretching vibrations.[14]
  - 2992, 2915, 2849 cm<sup>-1</sup>: Aliphatic -C-H stretching.[14]
  - 2238 cm<sup>-1</sup>: Nitrile (-C≡N) group stretching.[14]
  - 1658 cm<sup>-1</sup>: Amide -C=O stretching.[14]

### **Visualized Workflows and Relationships**

Diagrams generated using Graphviz provide clear visual representations of complex analytical processes and relationships.







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